molecular formula C9H6BrF3O3 B2436923 (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid CAS No. 689300-81-0

(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid

Cat. No. B2436923
CAS RN: 689300-81-0
M. Wt: 299.043
InChI Key: TZPQVLOQECAMIC-UHFFFAOYSA-N
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Description

The compound 2-[2-Bromo-4-(trifluoromethyl)phenoxy]benzoic acid and 3-[2-Bromo-4-(trifluoromethyl)phenoxy]benzoic acid are similar to the requested compound. They have the molecular formula C14H8BrF3O3 .


Molecular Structure Analysis

The molecular structure of these compounds can be found in their respective ChemicalBook entries . For a more detailed analysis, you may want to refer to a chemistry database or software.


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be found in their respective ChemicalBook entries . For example, 2-[2-Bromo-4-(trifluoromethyl)phenoxy]benzoic acid has a molecular weight of 361.11 .

Scientific Research Applications

  • Alkylating Agent Properties and Diuretic Activity A study on a group of [4-(2-bromoalkanoyl)phenoxy]acetic acids, closely related to (2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid, investigated their alkylating properties and diuretic activity. It was found that there is no consistent correlation between their alkylating potential and diuretic response in dogs. This research highlights the complexity of predicting pharmacological effects based on chemical properties alone (Koechel, Rankin, & Sloan, 1979).

  • Synthesis and Biological Screening of Aryloxyacetic Acid Analogs Research involving the synthesis of 2-(4-bromo-2-formyl-phenoxy)acetyl amino acid and peptide analogs, which are structurally similar to this compound, revealed that some peptide derivatives exhibit potent bioactivity against bacteria, fungi, and earthworms. This study indicates the potential for developing new antimicrobial agents based on this chemical structure (Dahiya, Pathak, & Kaur, 2008).

  • Characterization of Nitrogen-Containing Metabolites In a study aimed at characterizing a bacterial metabolite of 2-bromooctylphenoxy acetic acid, a compound structurally related to this compound, researchers applied chemical derivatization and degradation techniques. This approach is useful for identifying trace organic compounds in environmental or laboratory studies, demonstrating the applicability of these compounds in analytical chemistry (Fujita, Campbell, Mong, & Reinhard, 2001).

  • Synthesis and Antimicrobial Profile of Newer Compounds A study on the synthesis of new Schiff bases and Thiazolidinone derivatives from 2-(4-bromo-3-methylphenoxy)acetate, a compound similar to this compound, showed that these new compounds have significant antibacterial and antifungal activities. This finding suggests a potential application in developing new antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).

Mechanism of Action

The mechanism of action of “(2-Bromo-4-trifluoromethyl-phenoxy)-acetic acid” is not available in the sources I found .

Safety and Hazards

The safety and hazards of related compounds can also be found in their respective ChemicalBook entries . For example, 2-Bromo-4-(trifluoromethyl)phenol has the hazard statements H315-H319-H335 .

properties

IUPAC Name

2-[2-bromo-4-(trifluoromethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c10-6-3-5(9(11,12)13)1-2-7(6)16-4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQVLOQECAMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Br)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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